Cas no 77171-97-2 ((2S, 4’S, 8’S)-α-Tocopherol)

(2S, 4’S, 8’S)-α-Tocopherol is a stereochemically pure form of vitamin E, distinguished by its specific (S) configuration at the 2, 4’, and 8’ positions. This enantiomer exhibits superior antioxidant activity due to its optimized molecular structure, which enhances free radical scavenging efficiency and lipid peroxidation inhibition. Its high stereochemical purity ensures consistent bioavailability and metabolic stability, making it particularly valuable in pharmaceutical and nutraceutical applications. The compound is also favored in research settings for studying structure-activity relationships of tocopherol derivatives. Its stability under oxidative stress conditions further underscores its utility in formulations requiring long-term shelf life or protection against oxidative degradation.
(2S, 4’S, 8’S)-α-Tocopherol structure
(2S, 4’S, 8’S)-α-Tocopherol structure
Product Name:(2S, 4’S, 8’S)-α-Tocopherol
CAS No:77171-97-2
MF:C29H50O2
MW:430.706109523773
CID:859653
PubChem ID:1742129
Update Time:2025-06-29

(2S, 4’S, 8’S)-α-Tocopherol Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-, (2S)-
    • (2S, 4’S, 8’S)-α-Tocopherol
    • (2S, 4’S, 8’S)-α-Toc
    • (2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-ol
    • Prestwick1_000404
    • (2S, 4 inverted exclamation mark S, 8 inverted exclamation mark S)-
    • 1411583-24-8
    • SCHEMBL13055549
    • SPBio_002267
    • (s)-2,5,7,8-tetramethyl-2-((4s,8s)-4,8,12-trimethyltridecyl)chroman-6-ol
    • 77171-97-2
    • CHEBI:46430
    • HMS1569A10
    • (2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
    • (2S,4'S,8'S)-alpha-Tocopherol
    • A-Tocopherol
    • Q27120650
    • Prestwick0_000404
    • Prestwick2_000404
    • DTXSID60873171
    • (-)-alpha-tocopherol
    • 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol
    • Inchi: 1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1
    • InChI Key: GVJHHUAWPYXKBD-SYZUXVNWSA-N
    • SMILES: O1C2C(C)=C(C)C(=C(C)C=2CC[C@]1(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)O

Computed Properties

  • Exact Mass: 430.381080833g/mol
  • Monoisotopic Mass: 430.381080833g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 12
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.7
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 485.9±0.0 °C at 760 mmHg
  • Flash Point: 210.2±24.4 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

(2S, 4’S, 8’S)-α-Tocopherol Security Information

(2S, 4’S, 8’S)-α-Tocopherol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T526095-10mg
(2S, 4’S, 8’S)-α-Tocopherol
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$25612.00 2023-05-17
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T526095-25mg
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$ 35000.00 2023-09-05
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$37563.00 2023-05-17

Additional information on (2S, 4’S, 8’S)-α-Tocopherol

Chemical Profile of CAS No 77171-97-2 and (2S, 4’S, 8’S)-α-Tocopherol

The compound identified by the CAS No 77171-97-2 is a specific stereoisomer of vitamin E, chemically known as (2S, 4’S, 8’S)-α-Tocopherol. This form of vitamin E is particularly significant in the field of nutritional science and pharmacology due to its unique stereochemical configuration, which influences its biological activity and potential therapeutic applications. Vitamin E is a fat-soluble antioxidant that plays a crucial role in protecting cell membranes from oxidative damage, thereby contributing to overall health and disease prevention.

(2S, 4’S, 8’S)-α-Tocopherol is one of the eight naturally occurring stereoisomers of vitamin E. The stereochemistry at the chiral centers (C2, C4, and C8) determines its biological properties. This particular isomer has garnered attention in recent years due to its enhanced stability and bioavailability compared to other forms of vitamin E. The structural configuration of (2S, 4’S, 8’S)-α-Tocopherol allows for more efficient interaction with cellular receptors and enzymes, making it a promising candidate for various health supplements and therapeutic interventions.

Recent studies have highlighted the antioxidant properties of (2S, 4’S, 8’S)-α-Tocopherol in mitigating oxidative stress associated with aging and various chronic diseases. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. This imbalance can lead to cellular damage and is implicated in numerous pathological conditions such as neurodegenerative diseases, cardiovascular disorders, and certain types of cancer.

Research has demonstrated that (2S, 4’S, 8’S)-α-Tocopherol can scavenge ROS effectively by donating electrons to neutralize them. This process helps protect cell membranes from lipid peroxidation, which is a key mechanism in the progression of many diseases. Additionally, studies have shown that this stereoisomer may have additional benefits beyond its antioxidant activity. For instance, it has been observed to modulate immune responses and reduce inflammation, further enhancing its therapeutic potential.

In clinical trials, (2S, 4’S, 8’S)-α-Tocopherol has been investigated for its role in preventing age-related macular degeneration (AMD), a leading cause of vision loss in older adults. The results suggest that this form of vitamin E may help protect retinal cells from oxidative damage caused by UV radiation and other environmental stressors. Furthermore, preliminary evidence indicates that it may also play a role in reducing the risk of cognitive decline associated with aging.

The bioavailability of (2S, 4’S, 8’S)-α-Tocopherol is another area of interest. Unlike synthetic forms of vitamin E or other stereoisomers such as racemic α-tocopherol (RRR-α-tocopherol), this natural isomer has been shown to be more efficiently absorbed and utilized by the body. This improved bioavailability enhances its effectiveness in delivering health benefits. The structural configuration allows for better integration into cellular membranes and more prolonged circulation in the bloodstream.

From a pharmaceutical perspective, the development of formulations containing (2S, 4’S, 8’S)-α-Tocopherol holds significant promise. Researchers are exploring its potential use in combination with other antioxidants and nutraceuticals to create synergistic effects that could be beneficial in treating a wide range of conditions. The compound's stability under various conditions also makes it an attractive candidate for inclusion in cosmetic products aimed at protecting skin from environmental damage.

The synthesis and isolation of (2S, 4’S, 8’S)-α-Tocopherol are areas where advancements have been made recently. Traditional methods often involve complex chemical processes that can be costly and yield low-purity products. However, newer techniques such as chiral resolution and biotechnological approaches have improved the efficiency and scalability of production. These advancements have made it more feasible to produce sufficient quantities of this valuable compound for both research and commercial applications.

The regulatory landscape for supplements containing (2S, 4’S, 8’S)-α-Tocopherol is also evolving. Regulatory bodies worldwide are increasingly recognizing the importance of specific stereoisomers in nutritional supplements and are updating guidelines to reflect this understanding. This trend bodes well for the future adoption of this compound in health products globally.

In conclusion,(2S, 4’S, 8’S)-α-Tocopherol, identified by CAS No 77171-97-2, represents a significant advancement in the field of nutritional science and pharmacology. Its unique stereochemical configuration provides enhanced biological activity compared to other forms of vitamin E. The growing body of research supporting its therapeutic potential makes it a valuable component in health supplements aimed at preventing chronic diseases and promoting overall well-being.

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